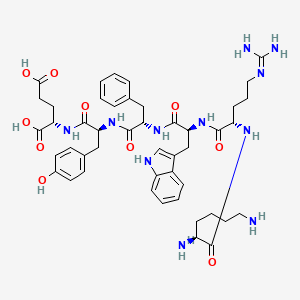
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is a complex peptide compound with a molecular formula of C43H59N13O9 and a molecular weight of approximately 902.01 Da This compound is composed of several amino acids, including lysine, ornithine, tryptophan, phenylalanine, tyrosine, and glutamic acid, linked together in a specific sequence
Preparation Methods
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt. After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification.
Chemical Reactions Analysis
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in lysine and ornithine can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common reagents and conditions used in these reactions include acidic or basic solutions, oxidizing and reducing agents, and various solvents such as water, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular signaling pathways .
Comparison with Similar Compounds
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid can be compared with other similar peptide compounds, such as:
L-Lysyl-L-arginyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid: This compound has a similar structure but includes arginine and histidine residues instead of ornithine and tyrosine.
L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-lysyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-valine: This compound has additional lysine and asparagine residues, making it more complex.
The uniqueness of this compound lies in its specific sequence of amino acids, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824959-22-0 |
|---|---|
Molecular Formula |
C46H61N11O10 |
Molecular Weight |
928.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C46H61N11O10/c47-21-7-6-12-32(48)40(61)53-34(14-8-22-51-46(49)50)41(62)57-38(25-29-26-52-33-13-5-4-11-31(29)33)44(65)56-36(23-27-9-2-1-3-10-27)43(64)55-37(24-28-15-17-30(58)18-16-28)42(63)54-35(45(66)67)19-20-39(59)60/h1-5,9-11,13,15-18,26,32,34-38,52,58H,6-8,12,14,19-25,47-48H2,(H,53,61)(H,54,63)(H,55,64)(H,56,65)(H,57,62)(H,59,60)(H,66,67)(H4,49,50,51)/t32-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
QEQYKWBTNSJPSJ-IXPCYXQGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
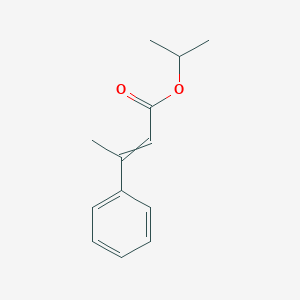
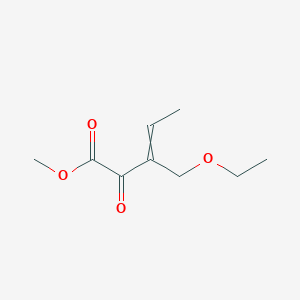
![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
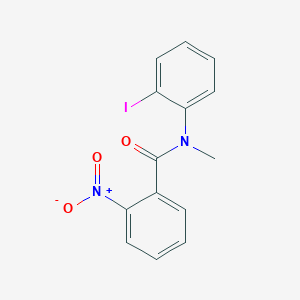
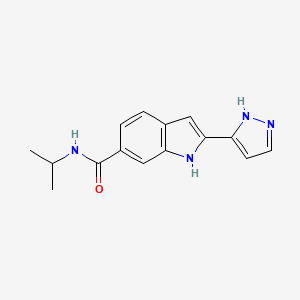

![5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14206034.png)

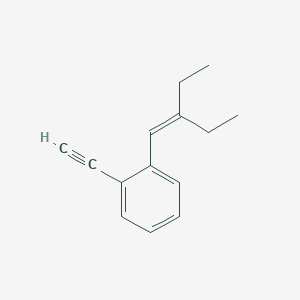
![(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14206056.png)
![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)
